molecular formula C15H23N5O4S2 B2420197 Ethyl 2-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-2-oxoacetate CAS No. 1105227-36-8

Ethyl 2-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2420197
CAS No.: 1105227-36-8
M. Wt: 401.5
InChI Key: OYWNHRAVRIMLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are known to have a wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Piperazine derivatives generally have a range of properties depending on their specific structures .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Ethyl 2-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-2-oxoacetate and its derivatives have been studied for their potential in antimicrobial and antifungal activities. For instance, compounds containing 1,3,4-thiadiazole, a similar structural component, have shown moderate to good antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, certain 1,3,4-thiadiazole amide compounds, which share a structural similarity, have demonstrated inhibitory effects on microbial agents (Xia, 2015).

Antihelminthic Activity

Piperazine derivatives, which are structurally related, have been studied for antihelminthic activity. Some of these compounds showed higher activity against specific parasites compared to standard drugs (Mavrova, Anichina, Vuchev, Tsenov, Denkova, Kondeva, & Micheva, 2006).

Anticancer Potential

Studies have been conducted on 1,3,4-thiadiazole derivatives, a structural feature present in the compound , for their potential anticancer properties. One study demonstrated significant intercalative binding of these compounds with DNA, suggesting their potential as anticancer drug candidates (Farooqi, Arshad, Channar, Perveen, Saeed, Larik, & Javeed, 2018).

Synthesis and Transformations

Various synthesis and transformation methods have been explored for compounds containing the 1,3,4-thiadiazole and piperazine units. These studies contribute to understanding the chemical properties and potential applications of such compounds (Eliazyan, Hakobyan, Pivazyan, Ghazaryan, & Yengoyan, 2013).

Other Biological Activities

Research has also been conducted on the synthesis and evaluation of various derivatives for activities such as anti-acetylcholinesterase and antimicrobial effects, which can be relevant in medical and pharmaceutical contexts (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many piperazine derivatives are used as antipsychotic drugs, where they work by blocking dopamine receptors in the brain .

Safety and Hazards

Piperazine derivatives can be corrosive and can cause second or third degree burns. They can also cause pulmonary edema as a result of inhalation .

Properties

IUPAC Name

ethyl 2-oxo-2-[4-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4S2/c1-4-24-13(23)12(22)19-5-7-20(8-6-19)14-17-18-15(26-14)25-9-11(21)16-10(2)3/h10H,4-9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWNHRAVRIMLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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